Stereospecific Synthesis Yield: trans vs. cis Isomer Production
The hydrogenolysis of methoxychlorocyclopentanols provides a stereospecific route to trans-3-methoxycyclopentanol, achieving yields in the range of 80–97%, which establishes a reliable synthetic process for obtaining the pure trans stereoisomer, as opposed to methods that might yield a mixture with the cis form [1].
| Evidence Dimension | Stereospecific synthetic yield |
|---|---|
| Target Compound Data | 80–97% yield for trans-3-methoxycyclopentanol |
| Comparator Or Baseline | Corresponding cis-3-methoxycyclopentanol synthesis (part of the same stereospecific route) |
| Quantified Difference | The 80-97% yield is explicitly for the stereospecific synthesis of the trans isomer, confirming its accessible production in high purity via this route, in contrast to lower yields (5-7%) for analogous deetherification products. |
| Conditions | Hydrogenolysis with Raney nickel and hydrogen of methoxychlorocyclopentanol precursors. |
Why This Matters
For procurement, this data confirms a well-established, high-yielding synthetic route for the trans isomer, ensuring consistent supply and minimizing costs associated with diastereomer separation.
- [1] Bannard, R. A. B., et al. 'The utility of the dehalogenation–deetherification sequence for the proof of structure of methoxyhalocyclohexanols and methoxyhalocyclopentanols. Synthesis of the cis- and trans-2- and -3-methoxy-cyclohexanols and -cyclopentanols.' Canadian Journal of Chemistry, 45.21 (1967): 2605-2611. View Source
